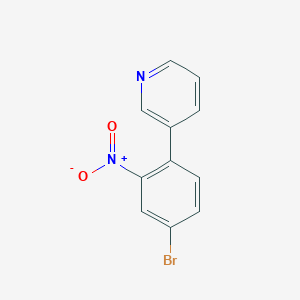

3-(4-Bromo-2-nitrophenyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H7BrN2O2 |

|---|---|

Molecular Weight |

279.09 g/mol |

IUPAC Name |

3-(4-bromo-2-nitrophenyl)pyridine |

InChI |

InChI=1S/C11H7BrN2O2/c12-9-3-4-10(11(6-9)14(15)16)8-2-1-5-13-7-8/h1-7H |

InChI Key |

TYCHQWXOAQLGSF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=C(C=C2)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 4 Bromo 2 Nitrophenyl Pyridine

Regioselective Functionalization Techniques

Directed ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) represents a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This methodology relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position immediately adjacent (ortho) to the DMG. wikipedia.orgbaranlab.org The resulting aryllithium species can then be quenched with a suitable electrophile to introduce a new substituent with high regiocontrol.

In the context of synthesizing 3-(4-bromo-2-nitrophenyl)pyridine, a DoM strategy could theoretically be employed to introduce the nitro group at the 2-position of a 3-(4-bromophenyl)pyridine (B164829) precursor. The pyridine (B92270) ring itself can act as a directing group, although its efficacy can be influenced by other substituents and reaction conditions. uwindsor.caharvard.edu However, the strong electron-withdrawing nature of the bromine atom and the pyridine ring in the precursor 3-(4-bromophenyl)pyridine would significantly deactivate the phenyl ring towards electrophilic attack, making direct nitration challenging.

A more feasible DoM approach would involve the use of a more potent directing group on the phenyl ring. For instance, if one were to start with a precursor like N,N-diethyl-4-bromo-2-(pyridin-3-yl)benzamide, the amide functionality would serve as a powerful DMG. This would direct lithiation to the 2-position, allowing for the subsequent introduction of a nitro group using an appropriate electrophilic nitrating agent. However, this route adds complexity due to the need for the introduction and subsequent removal or modification of the directing group. uwindsor.ca

Given the electronic properties of the target molecule and its likely precursors, a DoM approach for the direct synthesis of this compound is less straightforward than other methods and would require careful selection of substrates and reaction conditions to be successful.

Nitration and Halogenation Methodologies on Aromatic Systems

The introduction of nitro and halo functionalities onto aromatic systems is a cornerstone of organic synthesis. For the synthesis of this compound, the key step following the formation of the 3-phenylpyridine (B14346) core is the regioselective nitration and, if necessary, halogenation.

Nitration:

The nitration of 3-(4-bromophenyl)pyridine is the most direct route to the target molecule. The reaction involves treating the substrate with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The bromine atom at the 4-position of the phenyl ring is an ortho-, para-director. However, the position para to the bromine is already occupied by the pyridine ring. Therefore, nitration is expected to occur at one of the positions ortho to the bromine. The pyridine ring is a deactivating group, which will influence the regioselectivity of the nitration on the phenyl ring. The nitro group is expected to be directed to the position that is least deactivated by the pyridine ring. In this case, the 2-position of the phenyl ring is the most likely site for nitration due to the combined directing effects of the bromine and the pyridine ring.

The reaction conditions for nitration must be carefully controlled to achieve the desired product and avoid side reactions. The temperature, reaction time, and the ratio of nitric acid to sulfuric acid are critical parameters. For example, the nitration of 4-bromoaniline (B143363) to 4-bromo-2-nitroaniline (B116644) is achieved using nitric acid in acetic anhydride (B1165640) at low temperatures. prepchem.com

Halogenation:

While the primary proposed route involves nitration of a pre-brominated precursor, halogenation methodologies are also crucial in alternative synthetic strategies. For instance, if starting with 3-(2-nitrophenyl)pyridine (B3266418), a regioselective bromination would be required. The nitro group is a meta-director and a strong deactivator. Therefore, direct electrophilic bromination of 3-(2-nitrophenyl)pyridine would likely be challenging and may require harsh conditions, potentially leading to a mixture of products.

More advanced halogenation techniques could offer better control. For example, methods involving the conversion of a pyridine to a pyridine-N-oxide can activate the ring towards electrophilic substitution at the 4-position. reddit.com Alternatively, recent developments in the halogenation of pyridines utilize a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates to achieve high regioselectivity. youtube.com

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount for maximizing the yield and purity of the desired product, this compound. This involves a systematic variation of several key parameters for the principal synthetic steps, namely the Suzuki-Miyaura coupling and the subsequent nitration.

Suzuki-Miyaura Coupling:

For the synthesis of the 3-(4-bromophenyl)pyridine precursor, the Suzuki-Miyaura coupling of 3-pyridylboronic acid with 1,4-dibromobenzene (B42075) is a critical step. The efficiency of this reaction is highly dependent on the choice of catalyst, base, and solvent system.

A typical procedure involves the use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base like sodium carbonate. chemicalbook.com The reaction is often carried out in a biphasic solvent system, such as toluene/ethanol/water, under reflux conditions. chemicalbook.com

To optimize the yield, several factors can be systematically varied:

Catalyst: Different palladium catalysts and ligands can be screened. For instance, catalysts based on more electron-rich and bulky phosphine (B1218219) ligands can sometimes offer improved activity and stability.

Base: The choice and concentration of the base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield.

Solvent: The solvent system affects the solubility of the reactants and the catalyst, thereby influencing the reaction kinetics. Mixtures of aprotic and protic solvents are commonly employed.

Temperature and Reaction Time: These parameters are crucial and need to be optimized to ensure complete conversion without significant product degradation.

A representative, non-optimized procedure for a similar Suzuki coupling is provided in the table below.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| 3-Pyridylboronic acid | 1,4-Dibromobenzene | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | Toluene/Ethanol | Reflux | 1.5 h | 92% | chemicalbook.com |

Nitration:

The subsequent nitration of 3-(4-bromophenyl)pyridine requires careful optimization to achieve the desired regioselectivity and to minimize the formation of byproducts. The key variables to consider are:

Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is standard. The ratio of these two acids determines the concentration of the active nitronium ion (NO₂⁺) and thus the reaction rate.

Temperature: Nitration reactions are often highly exothermic. Maintaining a low and controlled temperature is crucial to prevent over-nitration and decomposition.

Reaction Time: The reaction needs to be monitored to ensure it proceeds to completion without allowing for side reactions to become significant.

The table below presents typical conditions for the nitration of a related compound, which can serve as a starting point for optimization.

| Substrate | Reagents | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromoaniline | Nitric acid, Acetic anhydride | 15-20 °C | 1 h | 57% (after hydrolysis) | prepchem.com |

By systematically adjusting these parameters and employing analytical techniques such as TLC, GC-MS, and NMR to monitor the reaction progress and product distribution, the synthesis of this compound can be optimized to achieve high yields and purity.

Comprehensive Structural Elucidation and Spectroscopic Characterization of 3 4 Bromo 2 Nitrophenyl Pyridine

Ultraviolet-Visible (UV-Vis) Spectroscopic Studies

No specific data on the electronic transitions or chromophoric analysis of 3-(4-Bromo-2-nitrophenyl)pyridine is available.

Information regarding the effects of different solvents on the electronic absorption properties of this compound could not be found.

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Determination

There is no available mass spectrometric data, including molecular weight determination and fragmentation patterns, for this compound.

Single Crystal X-ray Diffraction Analysis

Specific details on the molecular geometry and bond parameters of this compound from single-crystal X-ray diffraction are not available.

An analysis of the intermolecular interactions and crystal packing for this compound has not been published.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

A Hirshfeld surface analysis for this compound cannot be provided at this time due to the unavailability of its crystal structure data.

Should the crystal structure of this compound be determined and published in the future, a complete Hirshfeld surface analysis could be performed. This would involve:

Generation of the Hirshfeld Surface: Mapping the electron distribution of the molecule within the crystal to visualize close contacts. The surface is typically colored according to normalized contact distances (dnorm), where red, white, and blue regions indicate contacts shorter than, equal to, and longer than the van der Waals radii, respectively.

2D Fingerprint Plots: Deconstruction of the Hirshfeld surface into a two-dimensional histogram that quantifies the contribution of different types of intermolecular contacts. This plot illustrates the relative prevalence of interactions such as H···H, C···H, O···H, N···H, and Br···H contacts.

Given the presence of a bromine atom, a nitro group, and a pyridine (B92270) ring, it would be anticipated that the crystal packing of this compound would be influenced by a combination of halogen bonding (Br···N or Br···O), hydrogen bonding (C–H···O and C–H···N), and π-π stacking interactions. However, without experimental data, any discussion of these interactions remains speculative.

Advanced Computational and Theoretical Investigations of 3 4 Bromo 2 Nitrophenyl Pyridine

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory is a powerful computational method used to investigate the electronic structure and properties of many-body systems, such as molecules. It is frequently employed to determine the ground-state properties of chemical compounds.

Optimized Molecular Geometries and Conformational Landscape

A crucial aspect of computational chemistry is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This involves calculating the potential energy of the molecule for various atomic arrangements and identifying the structure with the minimum energy. For a molecule like 3-(4-Bromo-2-nitrophenyl)pyridine, which consists of a pyridine (B92270) ring and a bromo-nitrophenyl ring connected by a single bond, different rotational orientations (conformations) are possible. A thorough computational study would explore this conformational landscape to identify the most stable conformer(s) and the energy barriers between them. This analysis would provide key data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Vibrational Frequency Analysis and Spectroscopic Correlations

Once the optimized geometry is determined, vibrational frequency analysis is performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. These theoretical frequencies can be correlated with experimental spectroscopic data, such as that obtained from Fourier-Transform Infrared (FTIR) and Raman spectroscopy. This correlation helps in the assignment of observed spectral bands to specific vibrational motions of the atoms and functional groups within the molecule, providing a deeper understanding of its structural and bonding characteristics.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. A computational analysis would determine the energies of the HOMO and LUMO and visualize their spatial distribution across the molecule. This information is critical for understanding the molecule's electronic properties and its potential to participate in chemical reactions. The locations of the HOMO and LUMO densities indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Evaluation of Electronic Energy Gap and Chemical Hardness/Softness

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the opposite. From the HOMO and LUMO energies, other important quantum chemical parameters such as chemical hardness (resistance to change in electron distribution) and chemical softness (the reciprocal of hardness) can be calculated. These parameters provide further insights into the molecule's reactivity profile.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive behavior of a molecule by identifying its electron-rich and electron-poor regions. The MEP map uses a color scale to denote different potential values, where red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, an MEP map would reveal the electrostatic landscape arising from the interplay of the electronegative nitrogen and oxygen atoms, the bromine atom, and the aromatic rings.

Visualization of Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values.

In the case of this compound, the MEP surface would likely reveal regions of negative potential (typically colored red or yellow) and positive potential (colored blue). The most negative regions, indicating electron-rich areas, are expected to be concentrated around the electronegative oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. These sites are susceptible to electrophilic attack. Conversely, the regions of highest positive potential, which are electron-deficient, are anticipated to be located around the hydrogen atoms of the aromatic rings. These areas are prone to nucleophilic attack. The bromine atom, with its electron-withdrawing nature, would also influence the charge distribution, contributing to a more positive potential on the adjacent carbon atom.

Prediction of Electrophilic and Nucleophilic Attack Regions

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the regions of electrophilic and nucleophilic attack. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.

For this compound, the HOMO is expected to be localized primarily on the electron-rich nitrophenyl ring, making this region susceptible to electrophilic attack. The LUMO, on the other hand, would likely be distributed over the electron-deficient pyridine ring and the nitro group, indicating that these are the most probable sites for nucleophilic attack. quimicaorganica.org The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.8 |

| HOMO-LUMO Energy Gap | 3.7 |

Note: These are theoretical predictions and actual values may vary based on the computational method and basis set used.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule, including charge transfer interactions, hybridization, and delocalization effects. uni-muenchen.dewisc.edu

Intermolecular Charge Transfer Interactions

NBO analysis can elucidate the intermolecular charge transfer interactions that occur within the this compound molecule. These interactions involve the donation of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory.

Hybridization and Delocalization Effects

NBO analysis also provides information about the hybridization of the atoms and the delocalization of electron density. The pyridine and phenyl rings in this compound are aromatic, and the NBO analysis would confirm the sp² hybridization of the carbon and nitrogen atoms within these rings. The analysis would also quantify the delocalization of π-electrons across these rings, which is a hallmark of aromatic systems. The nitro group and the bromine atom, being electron-withdrawing, will influence the electron density distribution and delocalization within the phenyl ring.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to study the excited state properties of molecules, such as their UV-Vis absorption spectra and electronic transitions. sharif.educhemrxiv.org

Simulation of UV-Vis Absorption Spectra and Electronic Transitions

TD-DFT calculations can simulate the UV-Vis absorption spectrum of this compound by predicting the absorption wavelengths (λmax) and oscillator strengths (f) of the electronic transitions. The calculated spectrum can then be compared with experimental data. researchgate.netresearchgate.net

The electronic transitions are typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. For this compound, the main absorption bands in the UV-Vis spectrum are expected to correspond to π → π* transitions within the aromatic rings and n → π* transitions involving the lone pairs of the oxygen and nitrogen atoms. The presence of the bromo and nitro substituents is expected to cause a red shift (shift to longer wavelengths) in the absorption maxima compared to unsubstituted phenylpyridine.

Table 2: Predicted Electronic Transitions for this compound

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) |

| HOMO -> LUMO | 340 | 0.25 |

| HOMO-1 -> LUMO | 310 | 0.18 |

| HOMO -> LUMO+1 | 285 | 0.32 |

Note: These are theoretical predictions and actual values may vary based on the solvent and computational parameters.

Non-Linear Optical (NLO) Properties Calculations

The non-linear optical (NLO) properties of this compound are of significant interest due to the molecule's potential for applications in photonic and optoelectronic technologies. The presence of both an electron-donating pyridine ring and an electron-withdrawing nitro group, bridged by a phenyl ring, creates a D-π-A (donor-π-acceptor) framework. This molecular architecture is a well-established strategy for enhancing NLO responses.

Computational chemistry provides a powerful tool for the prediction and understanding of the NLO properties of molecules. Quantum chemical calculations, particularly at the Density Functional Theory (DFT) level, are widely employed to determine the key parameters that govern the NLO response, most notably the first hyperpolarizability (β).

First Hyperpolarizability Determination

The first hyperpolarizability (β) is a tensor quantity that describes the second-order NLO response of a molecule to an applied electric field. A large β value is a primary indicator of a material's potential for second-harmonic generation (SHG), a process where two photons of a certain frequency are combined to generate a single photon with twice the frequency.

For D-π-A systems like this compound, the magnitude of β is strongly dependent on the efficiency of intramolecular charge transfer from the donor to the acceptor. Theoretical calculations of β are typically performed using methods such as Finite Field (FF) or Time-Dependent Hartree-Fock (TDHF). The results of these calculations provide a quantitative measure of the molecule's NLO activity.

In studies of analogous compounds, it has been shown that the static first hyperpolarizability (β₀) can be significantly larger than that of reference materials like urea. The calculated values are often reported in atomic units (a.u.), which can then be converted to electrostatic units (esu).

Table 2: Representative Calculated First Hyperpolarizability (β₀) and Related Properties for a D-π-A Nitroaromatic Compound

| Property | Value | Unit |

| Dipole Moment (μ) | 5.8 | Debye |

| Linear Polarizability (α) | 2.5 x 10⁻²³ | esu |

| First Hyperpolarizability (β₀) | 1.2 x 10⁻²⁹ | esu |

Note: The data in this table is illustrative and based on computational studies of structurally related D-π-A molecules. It represents the type of NLO properties that could be anticipated for this compound.

Potential for Optoelectronic Applications

The significant calculated first hyperpolarizability, characteristic of D-π-A molecules, suggests that this compound holds promise for various optoelectronic applications. Materials with high NLO activity are essential components in technologies such as:

Optical switching: The ability to modulate the refractive index of a material with an applied electric field.

Electro-optic modulation: The encoding of information onto an optical signal.

Frequency conversion: Including second-harmonic generation for producing laser light at new frequencies.

The combination of a strong NLO response and the potential for incorporation into polymeric or crystalline matrices makes molecules of this class attractive candidates for the development of advanced photonic devices. Further experimental validation is typically required to confirm the theoretical predictions and to fully assess the material's performance in practical applications.

Molecular Dynamics (MD) Simulations and Conformational Sampling

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic behavior and conformational landscape of this compound in various environments. By solving Newton's equations of motion for the atoms of the molecule over time, MD simulations provide a detailed picture of its flexibility, intermolecular interactions, and the accessible conformational states.

MD simulations can be employed to sample the potential energy surface associated with this torsional rotation. By running simulations for nanoseconds or even microseconds, it is possible to observe the transitions between different low-energy conformations and to calculate the free energy profile along the torsional coordinate. This provides insights into the rotational barrier and the relative populations of different conformers at a given temperature.

Furthermore, MD simulations in explicit solvent models can reveal the detailed interactions between the solute and the surrounding solvent molecules. This includes the formation and dynamics of hydrogen bonds (if applicable) and the structure of the solvent shell around different parts of the molecule. This level of detail is crucial for understanding the microscopic origins of the solvent effects on the molecule's spectroscopic and photophysical properties. The insights gained from MD simulations complement the static quantum chemical calculations by providing a dynamic and temporally resolved view of the molecular system.

Chemical Reactivity and Transformations of 3 4 Bromo 2 Nitrophenyl Pyridine

Reactions at the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring imparts basic properties and allows for reactions typical of tertiary amines and heterocyclic aromatic compounds.

The pyridine nitrogen in 3-(4-bromo-2-nitrophenyl)pyridine can readily undergo protonation in the presence of acids to form the corresponding pyridinium (B92312) salt. This reaction significantly alters the electron distribution within the molecule, further deactivating the pyridine ring towards electrophilic attack.

Furthermore, the nitrogen atom can be targeted by alkylating agents, such as alkyl halides, to yield N-alkylpyridinium salts. These reactions are generally carried out in a suitable solvent, and the reactivity of the alkylating agent will influence the reaction conditions required.

Another characteristic reaction of the pyridine nitrogen is N-oxidation. Treatment with oxidizing agents like hydrogen peroxide or peroxy acids can convert the pyridine moiety into the corresponding pyridine-N-oxide. This transformation can modify the electronic properties of the ring and influence the regioselectivity of subsequent reactions.

Reactions Involving the Bromo Substituent

The bromo group attached to the 2-nitrophenyl ring is a versatile handle for a variety of chemical transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution Reactions

The bromo substituent on the phenyl ring, activated by the ortho-nitro group, is susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the nitro group stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, facilitating the displacement of the bromide ion by a nucleophile. libretexts.orglibretexts.org

A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, leading to the formation of a wide range of substituted derivatives. The reaction conditions, such as solvent and temperature, can significantly influence the outcome and yield of the substitution.

Interestingly, in a closely related system, 3-bromo-4-nitropyridine (B1272033), the reaction with amines has been shown to yield not only the expected substitution product but also a product resulting from a nitro-group migration. clockss.orgresearchgate.netcrossref.org This suggests that the reaction of this compound with certain nucleophiles might also lead to a mixture of isomers, a possibility that warrants careful experimental investigation.

Table 1: Examples of Nucleophilic Aromatic Substitution on Activated Aryl Halides

| Nucleophile | Reagent Example | Product Type | Reference |

| Amine | Primary or Secondary Amine | N-Aryl Amine | clockss.org |

| Alkoxide | Sodium Methoxide | Aryl Ether | libretexts.org |

| Thiolate | Sodium Thiophenolate | Aryl Thioether | libretexts.org |

This table provides general examples of nucleophiles used in SNAr reactions of activated aryl halides.

Palladium-Catalyzed Coupling Reactions

The carbon-bromine bond in this compound serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl compounds. libretexts.orgnih.gov

Heck Coupling: In a Heck reaction, the aryl bromide is coupled with an alkene to form a new carbon-carbon bond, leading to the synthesis of substituted styrenyl-type compounds.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with amines. This provides an alternative route to the amino-substituted derivatives that can also be obtained via SNAr. nih.gov

The choice of palladium catalyst, ligands, base, and solvent is crucial for the success of these coupling reactions and can be optimized to achieve high yields and selectivity.

Table 2: Overview of Palladium-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (General) | Reference |

| Suzuki Coupling | Organoboron Reagent | C-C | Pd catalyst, Base | libretexts.orgnih.gov |

| Heck Coupling | Alkene | C-C | Pd catalyst, Base | - |

| Sonogashira Coupling | Terminal Alkyne | C-C (alkyne) | Pd catalyst, Cu(I) co-catalyst, Base | - |

| Buchwald-Hartwig Amination | Amine | C-N | Pd catalyst, Base | nih.gov |

This table summarizes common palladium-catalyzed cross-coupling reactions applicable to aryl bromides.

Reactions of the Nitro Group

The nitro group on the phenyl ring is a key functional group that can undergo several important transformations, most notably reduction to an amino group.

Reduction Reactions to Amino Derivatives

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis, providing access to anilines which are versatile building blocks for a wide array of more complex molecules. A variety of reducing agents and methods can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule and the desired selectivity. wikipedia.orgorganic-chemistry.org

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel. This is often a clean and efficient method. wikipedia.org

Metal-Acid Systems: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). youtube.comscispace.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst (e.g., Pd/C) or formic acid can serve as a source of hydrogen for the reduction.

Other Reducing Agents: Other reagents such as sodium dithionite (B78146) (Na2S2O4) or tin(II) chloride (SnCl2) can also be effective for the chemoselective reduction of nitro groups. wikipedia.org

Table 3: Common Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent/System | Conditions | Comments | Reference |

| H2, Pd/C | Methanol or Ethanol, room temperature | General and efficient method | wikipedia.org |

| Sn, HCl | Concentrated HCl, heat | Classic and effective method | youtube.com |

| Fe, HCl | Acetic acid or Ethanol/Water, heat | Milder than Sn/HCl | wikipedia.org |

| NaBH4 / Ni(PPh3)4 | Ethanol | Can be used for selective reductions | jsynthchem.com |

| SnCl2·2H2O | Ethanol, reflux | Mild conditions | wikipedia.org |

This table presents a selection of common methods for the reduction of aromatic nitro groups to amines.

Potential for Nitro Group Migration Phenomena

As previously mentioned in the context of nucleophilic aromatic substitution, studies on the closely related 3-bromo-4-nitropyridine have revealed the occurrence of a nitro group migration upon reaction with amines. clockss.orgresearchgate.netcrossref.org This phenomenon, where the nitro group moves to an adjacent carbon atom on the aromatic ring, represents an interesting and potentially competing reaction pathway. The mechanism of such migrations can be complex and may involve the formation of specific intermediates. While there is no direct evidence of this phenomenon for this compound itself, the precedent set by its structural analog suggests that the possibility of nitro group migration should be considered when planning and analyzing reactions involving this compound, particularly under nucleophilic conditions. Further research would be necessary to definitively establish the occurrence and scope of such rearrangements for this specific molecule.

Photochemical Transformations and Rearrangements of this compound

The study of the photochemical behavior of this compound is an area of significant academic interest, primarily due to the presence of the photoactive nitro group on a biaryl scaffold. While specific research on the photochemical transformations of this exact compound is not extensively documented in publicly available literature, the well-established photochemistry of related nitroaromatic compounds and 2-nitrobiphenyl (B167123) systems allows for a scientifically grounded extrapolation of its likely reactivity. The primary anticipated photochemical reaction is an intramolecular cyclization to form a substituted aza-carbazole, with potential for other rearrangements.

The photochemistry of compounds containing a 2-nitrophenyl group often involves the nitro group's excitation, which can lead to intramolecular reactions. For instance, in 4-(2-nitrophenyl)-1,4-dihydropyridines, photochemical excitation leads to an intramolecular electron transfer from the dihydropyridine (B1217469) ring to the nitrobenzene (B124822) moiety. This is followed by a proton transfer, ultimately resulting in the formation of the corresponding nitrosophenylpyridine. nih.gov This established reactivity underscores the role of the 2-nitro group as a key trigger for subsequent molecular transformations upon irradiation.

A significant body of research exists on the cyclization of 2-nitrobiphenyls to form carbazoles, most notably through the Cadogan reaction, which is a reductive cyclization typically mediated by phosphites or phosphines. nih.govacs.org While this is a chemical reduction rather than a photochemical reaction, it highlights the inherent thermodynamic favorability of the formation of the rigid, planar carbazole (B46965) ring system from 2-nitrobiphenyl precursors. This suggests that a similar cyclization could be initiated photochemically. The proposed photochemical cyclization of this compound would likely proceed through the excited state of the nitro group, leading to the formation of a bromo-substituted δ-carboline (an isomer of aza-carbazole).

In addition to cyclization, other photochemical rearrangements are known for nitro-substituted pyridyl compounds. For example, the irradiation of 1-(2-pyridyl)- and 1-(3-pyridyl)-2-nitropropenes in solution leads to their rearrangement into 1-(2-pyridyl)- and 1-(3-pyridyl)-1-hydroxyiminopropan-2-one, respectively, in high yields. rsc.org This indicates that the pyridine ring, in conjunction with a nitro-substituted side chain, can facilitate molecular rearrangements under photochemical conditions.

The table below summarizes transformations of analogous compounds, which provide insight into the potential photochemical reactivity of this compound.

| Starting Material | Transformation Type | Key Reagents/Conditions | Product |

| 4-(2-nitrophenyl)-1,4-dihydropyridines | Photochemical Transformation | Irradiation | Nitrosophenylpyridines |

| 2-Nitrobiphenyl derivatives | Reductive Cyclization (Cadogan Reaction) | Triphenylphosphine, heat | Substituted Carbazoles |

| 1-(2-pyridyl)-2-nitropropene | Photochemical Rearrangement | Irradiation in acetone | 1-(2-pyridyl)-1-hydroxyiminopropan-2-one |

| 1-(3-pyridyl)-2-nitropropene | Photochemical Rearrangement | Irradiation in acetone | 1-(3-pyridyl)-1-hydroxyiminopropan-2-one |

Future Research Directions and Potential Applications in Material Science and Chemical Biology

Development of Novel Synthetic Pathways

Currently, no dedicated synthetic route for 3-(4-Bromo-2-nitrophenyl)pyridine has been documented in the scientific literature. However, its structure lends itself to synthesis via well-established cross-coupling methodologies, most notably the Suzuki-Miyaura reaction. nih.govresearchgate.netlibretexts.orgmdpi.com Future research could focus on optimizing this approach, exploring various palladium catalysts, ligands, bases, and solvent systems to achieve high yields and purity. mdpi.comresearchgate.netclockss.orgdicp.ac.cnresearchgate.net

A plausible and efficient synthetic strategy would involve the palladium-catalyzed cross-coupling of 3-pyridylboronic acid with 1,4-dibromo-2-nitrobenzene . This reaction would selectively couple at one of the bromine positions, leveraging the differential reactivity of the C-Br bonds influenced by the nitro group. Alternatively, the coupling of 3-bromopyridine with (4-bromo-2-nitrophenyl)boronic acid could be explored. The development of a robust and scalable synthesis is the crucial first step to enabling all further investigations into the properties and applications of this compound.

| Reactant 1 | Reactant 2 | Proposed Coupling Reaction | Key Parameters to Optimize |

| 3-Pyridylboronic acid | 1,4-Dibromo-2-nitrobenzene | Suzuki-Miyaura Coupling | Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Water) |

| 3-Bromopyridine | (4-Bromo-2-nitrophenyl)boronic acid | Suzuki-Miyaura Coupling | Ligand choice, Reaction Temperature, Base Concentration |

Exploration of Advanced Spectroscopic Probes

A thorough spectroscopic characterization of this compound is essential to understanding its fundamental properties. Future work should include detailed analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy : The ¹H and ¹³C NMR spectra are expected to show characteristic signals for the substituted pyridine (B92270) and phenyl rings. The chemical shifts will be influenced by the electron-withdrawing nitro group and the bromine atom, providing insight into the electronic environment of the molecule. rsc.orgmdpi.comresearchgate.net

IR Spectroscopy : The IR spectrum will be dominated by strong absorption bands corresponding to the N-O stretching vibrations of the nitro group, typically found in the regions of 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹. mdpi.com Characteristic bands for the C=N and C=C stretching of the aromatic rings will also be present.

UV-Vis Spectroscopy : The UV-Vis absorption spectrum is anticipated to exhibit π-π* transitions associated with the aromatic systems. The presence of the nitro group, a strong chromophore, is likely to result in absorption bands extending into the visible region, potentially making the compound colored. fao.orgacs.orgacs.org The solvent environment may also influence the position of these absorption maxima.

These spectroscopic data will not only confirm the structure of the molecule but also provide the foundational information needed for its potential use in more advanced spectroscopic applications.

In-depth Theoretical Characterization of Electronic Structures

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting and understanding the electronic structure and properties of this compound. tandfonline.comnih.govresearchgate.netacs.orgresearchgate.net Future theoretical studies should focus on:

Molecular Orbital Analysis : Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies will provide insights into the molecule's electronic transitions, reactivity, and potential as an electron acceptor. nih.gov The LUMO is expected to be localized on the nitro-substituted phenyl ring due to the strong electron-withdrawing nature of the nitro group.

Electrostatic Potential Mapping : This will reveal the electron-rich and electron-deficient regions of the molecule, indicating potential sites for intermolecular interactions and coordination with metal ions.

Spectroscopic Predictions : Theoretical calculations can predict NMR chemical shifts, vibrational frequencies, and electronic absorption spectra, which will be invaluable for interpreting experimental data.

These computational studies will provide a detailed picture of the molecule's electronic landscape, guiding the design of derivatives and the exploration of its applications.

Design of Derivatives for Specific Chemical Transformations

The structure of this compound offers several avenues for the design and synthesis of new derivatives with tailored properties. The bromine atom is a particularly useful handle for further functionalization via cross-coupling reactions. For instance, Suzuki or Sonogashira couplings could be employed to introduce a wide range of aryl, alkyl, or alkynyl groups at this position. mdpi.commdpi.comnih.govnih.gov

Furthermore, the nitro group can be chemically transformed. Reduction of the nitro group to an amine would yield 3-(2-amino-4-bromophenyl)pyridine , a compound with a significantly different electronic profile and the potential to act as a ligand for metal complexes or as a building block for larger, more complex molecules. The development of a library of derivatives will be crucial for tuning the compound's properties for specific applications.

Investigation of Materials Science Applications (e.g., coordination chemistry, polymer precursors)

The bipyridine-like structure of this compound suggests significant potential in materials science.

Coordination Chemistry : The nitrogen atom of the pyridine ring can act as a coordination site for metal ions, making this compound a potential ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). fao.orgacs.orgtandfonline.comresearchgate.netchemistryviews.orgnih.gov The electronic properties of the resulting materials could be tuned by the choice of metal ion and by further functionalization of the ligand.

Polymer Precursors : The bromine atom provides a reactive site for polymerization reactions. For example, it could be used in polycondensation reactions or as an initiator site for controlled radical polymerizations. The resulting polymers would incorporate the electronically distinct 3-(2-nitrophenyl)pyridine (B3266418) moiety, potentially leading to materials with interesting optical or electronic properties. researchgate.netresearchgate.net

Further Chemical Biology Explorations (Excluding Clinical Applications)

In the realm of chemical biology, this compound and its derivatives could serve as valuable research tools. northwestern.edunih.govyoutube.comljmu.ac.uk

Fluorescent Probes : The inherent spectroscopic properties of the molecule, particularly its potential for fluorescence, could be harnessed to develop chemical probes. researchgate.net By introducing specific functional groups that interact with biological molecules or change their properties in response to a particular biological event, derivatives of this compound could be designed as sensors for ions, reactive oxygen species, or specific enzymes.

Scaffolds for Bioactive Molecules : The substituted bipyridine scaffold is a common feature in biologically active molecules. While excluding clinical applications, this compound could serve as a starting point for the synthesis of tool compounds to probe biological pathways in a research setting. For example, derivatives could be designed to interact with specific protein targets to help elucidate their function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.